Guancydine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGEDRCVUKSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023115 | |
| Record name | Guancydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-10-6 | |
| Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guancydine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guancydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guancidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANCYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Innovations in Guancydine Analogues
Established Synthetic Routes for Guanidine (B92328) Core Structures
The guanidine core, represented by the formula HNC(NH₂)₂, is a highly basic and stable functional group that can be incorporated into various organic molecules. Its synthesis has been a cornerstone of organic chemistry, with both classical and modern approaches contributing to its widespread application. rsc.orgwikipedia.org
Traditional Guanylation Procedures and their Limitations (e.g., use of heavy metal ions)
Historically, the synthesis of guanidines has relied on "guanylating agents" in stoichiometric reactions. rsc.orgresearchgate.net Early methods for constructing the guanidine core involved reagents such as cyanamide (B42294) or cyanogen (B1215507) bromide, which are known to be hazardous. thieme-connect.dethieme-connect.de
A common traditional approach for the guanylation of amines involved the activation of thioureas using heavy metal ions, notably mercuric chloride (HgCl₂). organic-chemistry.orgthieme-connect.comutoronto.ca This method facilitates the formation of a highly electrophilic bis-Boc-carbodiimide intermediate, which then reacts with amines to yield the desired guanidine. utoronto.ca
However, these traditional procedures, particularly those employing heavy metal salts, present significant limitations. The use of heavy metal ions like mercury raises considerable environmental concerns due to their toxicity and the generation of hazardous waste. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov Beyond environmental impact, conventional metal removal methods often entail high energy consumption, costly chemicals, and the production of substantial amounts of secondary toxic sludge, necessitating further treatment and disposal. researchgate.netnih.govmdpi.com Furthermore, some classical methods may suffer from moderate to low yields, require specific reaction conditions (e.g., inert atmospheres), and can generate undesirable or toxic byproducts like methyl mercaptan. thieme-connect.dethieme-connect.dethieme-connect.com
Novel and Efficient Synthetic Protocols for N,N'-Di-Boc-Protected Guanidines
To overcome the drawbacks of traditional methods, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally benign synthetic protocols for guanidines, particularly for N,N'-di-Boc-protected guanidines, which are versatile intermediates. thieme-connect.dethieme-connect.comorganic-chemistry.orgresearchgate.net
A notable innovation in guanidine synthesis is the utilization of cyanuric chloride (TCT) as an activating reagent. TCT, an inexpensive and readily available compound, serves as an effective alternative to classical heavy metal reagents such as HgCl₂ for the guanylation of amines from di-Boc-thiourea. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.net
The synthetic procedure typically involves activating di-Boc-thiourea with TCT in a solvent like dry tetrahydrofuran (B95107) (THF). This activation is followed by the addition of the amine in the presence of a base, such as N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comorganic-chemistry.org This methodology has demonstrated high efficiency, converting a diverse range of amines to N,N'-di-Boc-protected guanidines with yields up to 95%. organic-chemistry.org
Table 1: Key Reagents and Conditions for N,N'-Di-Boc-Protected Guanidine Synthesis using TCT
| Reagent/Component | Role | Typical Amount/Condition |
| Cyanuric Chloride (TCT) | Activating Reagent | 0.33 equivalents relative to di-Boc-thiourea thieme-connect.com |
| Di-Boc-thiourea | Guanidine Precursor | 1.0 equivalent |
| Amine | Nucleophile | 1.0 equivalent |
| N-Methylmorpholine (NMM) | Base | 3.0 equivalents (initial), 6.0 equivalents (total) thieme-connect.com |
| 4-Dimethylaminopyridine (DMAP) | Catalytic Additive | Catalytic amount thieme-connect.comorganic-chemistry.org |
| Tetrahydrofuran (THF) | Solvent | Optimal solvent for high yields thieme-connect.comorganic-chemistry.org |
| Temperature | Reaction Temperature | Reflux temperature (e.g., 12 hours) thieme-connect.com |
This method offers several advantages, including minimized reagent consumption and byproduct generation compared to other reagents like Mukaiyama reagent or S-methylisothiourea derivatives. thieme-connect.com
A significant benefit of employing TCT in guanidine synthesis is the direct elimination of environmentally hazardous heavy-metal waste associated with older methods. thieme-connect.comorganic-chemistry.orgresearchgate.net The replacement of toxic mercuric salts (e.g., HgCl₂) with TCT provides a more environmentally benign and sustainable route for guanylation without compromising yield or reactivity. thieme-connect.comorganic-chemistry.org
Beyond TCT, the broader trend in guanidine synthesis focuses on "green chemistry" principles. This includes the development of protocols that are operationally simple, use greener solvents (such as water), and involve catalysts that are eco-friendly and easily recoverable. For instance, guanidine hydrochloride itself has been explored as a green organocatalyst in aqueous conditions for various organic transformations, highlighting the move towards more sustainable synthetic practices in the field. tandfonline.com
Synthesis of Guancydine Derivatives and Analogues
The guanidine moiety is a crucial scaffold in medicinal chemistry, underpinning a wide array of compounds with diverse biological activities, including antiviral, antifungal, and antitumorous properties. rsc.orgorganic-chemistry.orgineosopen.org The synthesis of this compound derivatives and analogues involves various strategies to introduce substituents and form cyclic structures.
Preparation of Substituted Guanidines and Cyclic Guanidines
The preparation of substituted guanidines commonly involves the reaction of amines with electrophilic thiourea (B124793) derivatives, often referred to as guanylation reagents. rsc.orgresearchgate.net To manage the reactivity and facilitate purification, these thiourea derivatives frequently incorporate protecting groups, with tert-butoxycarbonyl (Boc) being one of the most common. rsc.orgresearchgate.net
Recent advancements in the synthesis of substituted guanidines include:
Palladium-catalyzed cascade reactions : These reactions involve azides, isonitriles, and amines, providing N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org
Copper-catalyzed three-component synthesis : This approach enables the synthesis of trisubstituted N-aryl guanidines using cyanamides, arylboronic acids, and amines in the presence of a copper catalyst, base (K₂CO₃), bipyridine, and oxygen. organic-chemistry.org
Alkylation of protected guanidines : Highly functionalized guanidines can be obtained through the alkylation of carbamate-protected guanidines with various alkyl halides. This method often proceeds via deprotonation of the acidic N-carbamate hydrogen, followed by alkylation. researchgate.netscholaris.ca
The synthesis of cyclic guanidines, which are present in natural products and exhibit antimicrobial activity and utility as organocatalysts, has also seen significant innovation. organic-chemistry.orgumich.edu
Palladium-catalyzed alkene carboamination : A novel and efficient approach for synthesizing substituted 5-membered cyclic guanidines involves palladium-catalyzed alkene carboamination reactions. This method couples acyclic N-allyl guanidines with aryl or alkenyl halides, yielding cyclic guanidine derivatives in good yields. nih.govorganic-chemistry.orgacs.orgumich.edu This two-step process starts from readily available allylic amines and represents the first instance of Pd-catalyzed alkene carboamination reactions involving guanidine nucleophiles. organic-chemistry.orgumich.edu Optimization studies for this reaction have shown that replacing Boc-protected guanidines with PMP-protected substrates can improve yields and reproducibility, with Nixantphos proving to be an effective ligand. organic-chemistry.org
Solid-phase synthesis : An efficient solid-phase strategy has been developed for the preparation of cyclic guanidines. This method involves the exhaustive reduction of N-acylated amino acid amides to diamines, which are then treated with cyanogen bromide to form resin-bound cyclic guanidines. acs.org This versatile approach allows for the synthesis of various cyclic guanidines by varying the amino acid and carboxylic acid components. acs.org
These diverse synthetic methodologies underscore the ongoing efforts to develop versatile and efficient routes for creating complex guanidine structures, including those relevant to this compound and its analogues.
Ultrasound-Assisted Synthesis of Guanidine Derivatives
Ultrasound-assisted synthesis has emerged as a significant innovation in the preparation of guanidine derivatives, offering advantages such as reduced reaction times, milder conditions, and high product yields compared to conventional thermal methods ontosight.aiamericanelements.comuni.lu. This sonochemical approach leverages ultrasonic irradiation to accelerate various chemical transformations.
One notable application involves the ultrasound-assisted synthesis of substituted guanidines from thioureas dsmz.de. This method facilitates the rapid conversion of 1,3-alkylaryl- and 1,3-diaryl-thioureas into carbodiimides using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as an inexpensive dehydrosulfurization reagent. These carbodiimides then readily react with aromatic and aliphatic amines to yield highly substituted guanidines in good to excellent yields under mild conditions with minimal solvent use fishersci.dk.
Another example demonstrates the ultrasound-assisted rapid synthesis of 2-aminopyrimidine (B69317) and barbituric acid derivatives. This procedure starts from readily available compounds like guanidine hydrochloride, urea, 1,3-dialkylurea, or thiourea. Under ultrasonic irradiation (e.g., at 60-70 °C), base-driven heterocyclization reactions with compounds such as diethyl malonate or β-diketones can achieve high product yields in approximately 30 minutes, significantly shorter than the 5-8 hours required by conventional heating at 100 °C ontosight.aiamericanelements.comuni.lu.
The efficiency gains from ultrasound-assisted synthesis are summarized in the following table, illustrating the comparison between sonochemical and conventional methods for 2-aminopyrimidine derivatives:
| Method | Temperature Range (°C) | Reaction Time (minutes) | Product Yield (%) |
| Conventional | ~100 | 300-480 (5-8 hours) | 35-72 |
| Sonochemical | 60-70 | ~30 | 72-80 |
| ontosight.aiamericanelements.comuni.lu |
Methodologies for Chiral Synthesis and Stereochemical Control of Guanidine-Containing Compounds
The precise control of stereochemistry is paramount in the synthesis of guanidine-containing compounds, particularly for pharmaceutical applications where enantiomeric purity can significantly influence biological activity fishersci.cauni.luwikipedia.org. Chiral guanidines and their derivatives have emerged as powerful tools in asymmetric synthesis, acting as effective organocatalysts due to their strong basicity and hydrogen-bond donor capabilities uni.lu.
Various strategies have been developed for the chiral synthesis and stereochemical control of guanidine compounds:
Chiral Auxiliaries and Organocatalysts: Monocyclic and bicyclic chiral guanidines have been successfully employed as chiral auxiliaries and catalysts in asymmetric transformations. For instance, (4S,5S)-1,3-dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine, a monocyclic chiral guanidine, has been utilized as a catalyst in Michael reactions of iminoacetic acid derivatives with methyl vinyl ketone, leading to products with high enantioselectivity guidetopharmacology.orgchemimpex.com. The proposed mechanism for such high enantioselectivity involves a transition state where the chiral guanidine derivative and the iminoacetic acid derivatives are bound through three-point interactions, including hydrogen bonding or aromatic-aromatic interactions guidetopharmacology.org.
Chiral Pool Starting Materials: The synthesis of chiral bicyclic guanidinium (B1211019) building blocks can be achieved by utilizing readily available chiral starting materials from the natural chiral pool, such as L-methionine tcichemicals.com. This approach allows for the incorporation of inherent chirality into the guanidine scaffold, which can then be elaborated into more complex structures, including macrocyclic and open-chain hosts capable of enantiorecognition tcichemicals.com.
Benzimidazole-Derived Chiral Guanidines: New chiral guanidines derived from benzimidazoles have been synthesized and evaluated as organocatalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds. These catalysts, synthesized through the reaction of 2-chlorobenzimidazole (B1347102) with chiral amines, have demonstrated the ability to achieve good-to-high yields and moderate-to-good enantioselectivities for the amination products fishersci.com.
Double Axial Chiral Guanidines: The design and synthesis of novel double axial chiral guanidines, such as those derived from (S)-1,1-binaphthol, represent another avenue for asymmetric catalysis. These compounds possess unique structural features that make them interesting catalysts for reactions like the Henry reaction and conjugate addition chemimpex.com.
Chiral Templates with Guanidinium Salts: The integration of a chiral template with a guanidinium salt can enable asymmetric versions of reactions, such as cyclic aziridination, providing useful building blocks for organic synthesis that can be converted into functionalized amino acid derivatives dsmz.de.
The continuous development of these methodologies underscores the importance of stereochemical control in the synthesis of guanidine-containing compounds, paving the way for new and more effective this compound analogues with tailored properties.
Pharmacological Investigations of Guancydine
Mechanism of Action Research
Guancydine, a guanidine (B92328) derivative, exerts its pharmacological effects through intricate molecular and cellular mechanisms, primarily involving its interaction with ion channels and its influence on neurotransmitter release.
Molecular and Cellular Mechanisms of Action for this compound
Guanidine compounds, including this compound, have been investigated for their ability to inhibit voltage-gated potassium (Kv) channels. This inhibition plays a crucial role in their effects on excitable cells.
Research indicates that guanidines bind within the intracellular pore of voltage-gated potassium channels. wikipedia.orgciteab.com This binding leads to the stabilization of a closed state of the channel. wikipedia.orgciteab.com The interaction within the pore influences the channel's gating steps, which are downstream of the voltage sensor's motion. citeab.com
Beyond pore binding, guanidines also perturb a hydrophobic subunit interface within the Kv channel. wikipedia.orgciteab.com This perturbation contributes to the stabilization of the closed channel state, providing a molecular basis for the inhibitory action of these compounds on Kv channels. wikipedia.orgciteab.com
This compound and related guanidine compounds influence neurotransmitter release, particularly at the neuromuscular junction and in sympathetic nerve endings. Guanidine and its alkyl analogs stimulate the neuromuscular junction presynaptically by inhibiting voltage-gated potassium (Kv) channels, which results in an enhanced release of acetylcholine (B1216132) into the synaptic cleft. wikipedia.orgciteab.com this compound has a peripheral effect of releasing norepinephrine (B1679862) (noradrenaline). fishersci.no Studies on guanidine demonstrate an increase in noradrenaline output, suggesting that it enhances noradrenaline release partly by increasing calcium influx into the neuron during an action potential and by interfering with intracellular calcium binding. wikipedia.org Guanidine also produces a dose-dependent increase in the average number of quanta released by presynaptic action potentials and increases the excitability of motor nerve fibers. wikipedia.org These effects are consistent with the hypothesis that guanidine binds at or near fixed negative charges on the outside of the nerve membrane, thereby reducing the screening effect of divalent cations. wikipedia.org
Interaction with Voltage-Gated Potassium Channels
Influence on Angiotensin II Vasopressor Response
This compound's interaction with the renin-angiotensin system has been examined, specifically its influence on the vasopressor response to Angiotensin II. This compound does not impair the vasopressor response to Angiotensin II. fishersci.at However, it reduces the action of Angiotensin II on the excretion of water, sodium, potassium, and calcium through urine. fishersci.at
Impact on Platelet Adhesiveness and Fibrinolysis
Pharmacological investigations into this compound have revealed a notable impact on hemostatic parameters. The hypotensive effect observed with this compound administration is associated with a decrease in platelet adhesiveness and an activation of fibrinolysis. These actions suggest a potential role for this compound in the prophylaxis of complications related to arterial hypertension, such as atherosclerosis and thrombosis. nih.gov
Receptor Pharmacology and Ligand Interactions
This compound, as a member of the guanidine class of compounds, exhibits diverse interactions with biological receptors. While primarily recognized as a hypotensive agent, its pharmacological profile extends to other receptor systems, often reflecting the broader activities observed across various guanidine derivatives. This compound has been noted to reduce the action of angiotensin II on the excretion of water, sodium, potassium, and calcium through urine. nih.gov Furthermore, this compound has been identified as a histamine (B1213489) H2 receptor antagonist. googleapis.com The guanidine moiety itself is a significant pharmacophore, with many synthetic guanidine derivatives attracting attention for their ability to modulate adrenergic nerve activity via central and/or peripheral mechanisms, and for their involvement in adrenergic and cholinergic receptor-related pathways. researchgate.net
G Protein-Coupled Receptor (GPCR) Interaction Studies
G Protein-Coupled Receptors (GPCRs) constitute a vast family of cell surface proteins critical for transducing extracellular signals into intracellular responses. wikipedia.orggpcrdb.org They are activated by a wide array of ligands, including hormones, neurotransmitters, and light-sensitive compounds. wikipedia.org GPCRs primarily signal through coupling with heterotrimeric G proteins but can also activate G protein-independent pathways, notably via β-arrestins. biomolther.orgnih.govmdpi.com Given that histamine receptors are GPCRs researchgate.net, this compound's activity as a histamine H2 receptor antagonist places it within the realm of GPCR-interacting compounds.
A significant area of GPCR pharmacology is the concept of functional selectivity, also known as ligand-biased signaling or biased agonism. This phenomenon describes the ability of different ligands binding to the same receptor to preferentially activate distinct intracellular signaling pathways. wikipedia.orgmdpi.comdrugtargetreview.com For instance, a ligand might selectively engage G protein-mediated signaling over β-arrestin-mediated pathways, or vice versa. biomolther.orgnih.govmdpi.com This pathway-specific activation holds considerable promise for the development of novel therapeutics with enhanced efficacy and reduced undesirable side effects. biomolther.orgdrugtargetreview.com Within the class of guanidine derivatives, an example of this phenomenon is 6'-guanidinonaltrindole (B1244304) (6'-GNTI), an agonist at the kappa-opioid receptor, which has demonstrated bias towards G protein-mediated signaling as opposed to β-arrestin2 recruitment in striatal neurons. nih.gov
The intricate nature of GPCR signaling necessitates advanced methodologies for comprehensive profiling. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) are extensively utilized to investigate dynamic GPCR signaling in living cells. BRET allows for the detection of changes in GPCR conformational states, receptor activity, and regulatory mechanisms. frontiersin.org Another sophisticated approach is Enhanced Microfluidic Total Analysis (EMTA), which offers a significant advantage by not requiring modifications to the receptors or G proteins, thus making it suitable for studies in primary and stem cells. frontiersin.org These advanced tools are crucial for elucidating the complex and often spatiotemporally resolved signaling networks governed by GPCRs. nih.govbiorxiv.org
Histamine Receptor Antagonism (e.g., H3R, H4R) by Guanidine Derivatives
Guanidine derivatives have a well-established history as modulators of histamine receptors. An early example, N-alpha-guanylhistamine, was recognized as a histamine H2-receptor antagonist. nih.gov More recent research has focused on the development of novel guanidine derivatives targeting other histamine receptor subtypes. For instance, ADS1017, a guanidine derivative, has been characterized as a potent histamine H3 receptor antagonist, demonstrating nanomolar affinity at the human H3R and also exhibiting activity at the H4R. mdpi.comnih.gov These compounds can function as either antagonists or inverse agonists at the H3R, showcasing the diverse pharmacological potential of the guanidine scaffold in modulating histaminergic neurotransmission. mdpi.com
Other Receptor Targets and their Pharmacological Implications
The pharmacological scope of guanidine derivatives extends beyond histamine receptors, encompassing a variety of other targets with significant implications. Structural modifications of guanidine-based histamine H3 receptor antagonists have led to the discovery of potent antagonists for muscarinic M2 and M4 receptors, exhibiting binding affinities in the nanomolar range. For example, the guanidine derivative ADS10227 demonstrated affinities of 2.8 nM at human M2R and 5.1 nM at human M4R. nih.govnih.gov
Furthermore, some novel guanidine derivatives have shown additional pharmacological activities, including micromolar cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) and moderate inhibition of butyrylcholinesterase (BuChE). mdpi.com The guanidinium (B1211019) group, a core component of these compounds, is also recognized for its crucial role in the ligand-receptor binding of certain arginine-containing peptides, such as those interacting with the slow sodium channel (NaV1.8 channel), highlighting its fundamental importance in diverse pharmacological interactions. mdpi.com
Table 1: Examples of Receptor Affinities for Selected Guanidine Derivatives
| Compound Name | Receptor Target | Affinity/Potency | Reference |
| ADS10227 | hM2R | 2.8 nM | nih.govnih.gov |
| ADS10227 | hM4R | 5.1 nM | nih.govnih.gov |
| ADS1017 | hH3R | Nanomolar affinity; Potent antagonist | mdpi.comnih.gov |
| 6'-GNTI | Kappa-opioid receptor | Biased toward G protein signaling | nih.gov |
Structure Activity Relationship Sar Studies of Guancydine and Analogues
Identification of Key Structural Motifs for Biological Activity
The guanidine (B92328) functional group is a versatile and important structural motif frequently found in various bioactive compounds, both natural and synthetic wikipedia.orgguidetomalariapharmacology.org. In the context of guancydine and its analogues, the core guanidine moiety is fundamental to its biological activity. SAR studies have revealed that specific substitutions on this core significantly modulate its potency.
For instance, research into N,N'-disubstituted cyanoguanidines, which are analogues of this compound, identified optimal activity associated with the presence of four to seven carbon branched alkyl groups and 3- or 4-pyridyl groups wikipedia.orgtocris.com. A notable example is N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine (compound 20), which demonstrated maximum potency. Its tert-butyl analogue (compound 19) also exhibited enhanced activity wikipedia.orgtocris.com. These findings underscore the importance of the lipophilic and aromatic substituents attached to the guanidine scaffold for improved biological effects.
Correlation between Chemical Structure and Antihypertensive Potency
The structural modifications identified in SAR studies directly correlate with the antihypertensive potency of this compound analogues. Compared to this compound, compounds such as N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine (compound 20) and its tert-butyl analogue (compound 19) showed a remarkable 150-fold increase in potency in spontaneously hypertensive rats wikipedia.orgtocris.com. This enhanced activity is primarily attributed to direct vascular relaxation wikipedia.orgtocris.com.
The mechanism of action for these compounds is linked to their ability to act as potassium channel openers (PCOs). Quantitative in vitro data from SAR analyses suggest a pharmacophore model for potassium channel opening, which involves a hydrogen-bond-acceptor element, a hydrogen-bond-donor element, and a lipophilic binding group wikipedia.org. This model rationalizes how specific structural features contribute to the observed vasodilator activity.
This compound itself has been shown to decrease mean arterial blood pressure in patients with arterial hypertension. However, it did not significantly alter cardiac output, glomerular filtration rate, or renal plasma flow, indicating a primary effect on vascular resistance nih.gov.
The comparative potency of this compound and its potent analogues against a reference antihypertensive agent like hydralazine (B1673433) is presented in the table below, illustrating the significant improvements achieved through SAR-driven modifications.
Table 1: Relative Potency of this compound and Analogues in Spontaneously Hypertensive Rats
| Compound | Relative Potency vs. This compound | Primary Mechanism of Action |
| This compound | 1x | Direct vascular relaxation |
| N-tert-butyl-N'-3-pyridyl-N''-cyanoguanidine (Compound 19) | 150x | Direct vascular relaxation (PCO) wikipedia.orgtocris.com |
| N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine (Compound 20) | 150x | Direct vascular relaxation (PCO) wikipedia.orgtocris.com |
SAR in Specific Receptor Antagonism (e.g., 5-HT2B and 5-HT7 receptors)
Beyond its general antihypertensive effects, SAR studies have explored this compound derivatives for their activity against specific serotonin (B10506) receptors, notably 5-HT2B and 5-HT7. These receptors are G protein-coupled receptors (GPCRs) implicated in various physiological and pathophysiological processes, making them attractive drug targets wikidata.orgnih.govfishersci.comchembase.cnwikipedia.orgumich.edu.
A series of novel carbonyl guanidine derivatives have been synthesized and evaluated for their potential as dual 5-HT2B and 5-HT7 receptor antagonists nih.gov. Among these, N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine (compound 10) emerged as a potent candidate. It exhibited high affinity for both human 5-HT2B and 5-HT7 receptor subtypes, with Ki values of 1.8 nM and 17.6 nM, respectively nih.gov. Importantly, this compound also demonstrated high selectivity over other serotonin receptor subtypes (5-HT2A, 5-HT2C) and other receptors (α1, D2, M1) nih.gov.
Table 2: Receptor Affinity of N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine (Compound 10)
| Receptor Subtype | Ki (nM) | Selectivity Profile |
| Human 5-HT2B | 1.8 | High |
| Human 5-HT7 | 17.6 | High |
| 5-HT2A, 5-HT2C, α1, D2, M1 | Significantly lower affinity | High selectivity over these receptors nih.gov |
Further SAR efforts have focused on cyclic guanidines as dual 5-HT5A/5-HT7 receptor ligands. Modulating molecular properties such as lipophilicity and pKa within these series has successfully improved brain penetration, enhancing their pharmacological utility nus.edu.sg.
Computational and Theoretical Approaches in SAR Elucidation
Computational and theoretical approaches play a crucial role in modern SAR elucidation by providing insights into molecular interactions and properties that are difficult to ascertain experimentally wikipedia.org. These methods complement traditional synthetic and biological screening efforts, accelerating the drug discovery process.
Density Functional Theory (DFT) Methods in Molecular Interaction Analysis
Density Functional Theory (DFT) methods are widely applied in computational medicinal chemistry for SAR studies ontosight.ai. DFT allows for the comprehensive quantum chemical analysis of molecules, enabling the determination of optimized molecular geometries and corresponding minimum energies. Researchers utilize DFT to analyze key structural parameters such as bond lengths, bond angles, and electronic descriptors like dipole moment and molecular symmetry. This analysis provides critical information about a molecule's polarity and spatial configuration, which are essential for understanding its interactions with biological targets ontosight.ai. By predicting these properties, DFT helps in rationalizing observed biological activities and guiding the design of new analogues with improved potency or selectivity.
Atoms-in-Molecules (AIM) Approach and Natural Bond Orbital (NBO) Methodology
The Atoms-in-Molecules (AIM) approach and Natural Bond Orbital (NBO) methodology are advanced theoretical tools often used in conjunction with DFT to gain deeper insights into the electronic structure and bonding characteristics of molecules.
The AIM theory, developed by Richard Bader, provides a rigorous framework for analyzing electron density distributions. It allows for the partitioning of molecular space into atomic basins, enabling the quantification of atomic charges, bond critical points, and interatomic interactions. For SAR studies, AIM can reveal subtle electronic effects of structural modifications on specific bonds or regions of a molecule, which may directly influence its interaction with a receptor binding site.
The NBO methodology focuses on localized electron-pair bonding and lone-pair orbitals, providing a chemically intuitive picture of molecular bonding and hyperconjugative interactions. NBO analysis can quantify charge transfer between different parts of a molecule and between the molecule and its environment (e.g., a receptor). In SAR, understanding these electronic delocalizations and donor-acceptor interactions can be crucial for identifying pharmacophoric features and explaining variations in biological activity among analogues. While specific applications of AIM and NBO to this compound analogues were not detailed in the provided search results, these methodologies are standard in advanced computational SAR studies to dissect the electronic basis of structure-activity relationships.
Advanced Research Methodologies in Guancydine Studies
Molecular Interaction Research Techniques
Understanding how Guancydine interacts at a molecular level is fundamental to its study. Various biophysical and computational techniques are employed to characterize these interactions.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free biosensor technologies widely utilized to quantitatively analyze biomolecular interactions in real-time. [R6, R16, R21, R23, R25, R27, R29, R34, R36] These techniques provide crucial data on binding specificity, affinity (quantified by the equilibrium dissociation constant, KD), and the rates of association (ka) and dissociation (kd). [R6, R16, R23, R25, R29, R34]
SPR operates by detecting changes in the refractive index near a sensor surface when molecules bind to an immobilized ligand, while BLI measures shifts in the interference pattern of white light reflected from a biosensor tip as biomolecules bind. [R29, R34] Both methods offer insights into the kinetics of complex formation and dissociation, which is vital for drug discovery and understanding molecular mechanisms. [R6, R29, R34] While these techniques are broadly applied in the study of biomolecular interactions, including those involving various guanidine (B92328) ligands with DNA or proteins, specific published data detailing the binding kinetics of this compound using SPR or BLI were not identified in the current search. [R1, R6, R8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information on the molecular composition, structure, and dynamics of chemical compounds and biological macromolecules. [R11, R14, R17, R26, R30, R39] In the context of conformational dynamics, NMR can detect and characterize sparsely populated, higher-energy molecular conformations that exist in equilibrium with major states. [R14, R21] Techniques such as relaxation dispersion (RD) spectroscopy and chemical exchange saturation transfer (CEST) NMR are particularly useful for probing motions and conformational changes across various timescales, from picoseconds to milliseconds. [R14, R17, R21, R26, R30]
For compounds containing guanidine moieties, NMR spectroscopy has been employed to investigate structural changes and intermolecular interactions. For instance, NMR studies have characterized the conformational dynamics of a guanidine-II riboswitch, which binds the small cation guanidinium (B1211019), revealing structural changes and kissing loop interactions upon ligand binding. [R11] This demonstrates the utility of NMR in understanding the dynamic behavior of systems involving guanidine groups. However, specific NMR spectroscopic studies focusing on the conformational dynamics of this compound itself were not found in the reviewed literature.
Computational Methods for Molecular Interactions (e.g., Molecular Docking, Molecular Dynamics)
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a significant role in predicting and understanding molecular interactions. [R1, R9, R16, R35] Molecular docking is used to predict the preferred orientation and binding affinity between a ligand (e.g., a drug candidate like this compound) and a receptor (e.g., a protein target). [R9, R16] It evaluates factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions to predict binding affinity and stability. [R9] Molecular dynamics simulations, based on classical Newtonian mechanics, apply empirical force fields to systems to analyze protein-ligand interactions, conformational sampling, and thermodynamic properties. [R2, R5, R7, R16, R31, R35] MD can provide insights into the stability of complexes and the effects of a ligand on the conformational ensemble of a protein. [R16, R35]
These computational approaches have been applied to various guanidine-containing compounds. For example, molecular docking studies have investigated the binding of guanidine ligands like amiloride, rimeporide, and cariporide (B1668443) to DNA, providing insights into their binding modes and energies. [R1] Molecular dynamics simulations have also been used to explore the pairing of guanidinium moieties in water and in arginine-rich peptides, showing the stabilization of stacked guanidinium pairs. [R2] Additionally, MD simulations have been employed to study the unfolding mechanisms of proteins induced by guanidinium chloride. [R5, R7] While these studies highlight the applicability of computational methods to guanidine derivatives, specific molecular docking or dynamics simulations directly investigating this compound were not identified in the search results.
Preclinical and Clinical Research Methodologies
Preclinical and clinical research methodologies are essential stages in the drug development process, evaluating a compound's biological activity and pharmacological profile in relevant models.
In Vitro Bioassays and Screening Methodologies
In vitro bioassays are laboratory-based methods used to assess the biological activity of chemical compounds in a controlled environment, often utilizing cell lines or isolated biological components. [R15, R19, R20, R24, R37, R39, R41] These assays are crucial for early-stage screening, target validation, and understanding the mechanism of action of potential drug candidates. [R19, R37] They can measure various cellular responses, such as cell proliferation, cytotoxicity, and pathway-specific activities. [R19, R24, R36, R37] High-throughput screening methodologies often employ in vitro bioassays to efficiently evaluate large libraries of compounds. [R19, R24] While in vitro bioassays are widely used in drug discovery and development for a diverse range of products, specific in vitro bioassay data for this compound was not found in the provided search results.
In Vivo Animal Models for Pharmacological Evaluation
In vivo animal models are critical for evaluating the pharmacological effects of compounds within a complex living system, providing insights into efficacy, pharmacokinetics, and potential therapeutic applications before human trials. [R22, R28, R31, R35, R37] For this compound, studies in animal models, particularly spontaneously hypertensive rats (SHR), have been instrumental in characterizing its hypotensive activity. [R4, R9, R22]
Detailed Research Findings: this compound's Hypotensive Activity in Spontaneously Hypertensive Rats
Research has compared the hypotensive potency of this compound with other related cyanoguanidine derivatives in spontaneously hypertensive rats (SHR). SHRs are a well-established animal model for studying essential hypertension, developing the condition at 5-6 weeks of age and exhibiting signs of vascular and cardiac hypertrophy between 40 and 50 weeks. [R32, R38, R40]
A notable finding indicates that N-tert-pentyl-N'-3 pyridyl-N"-cyanoguanidine (referred to as compound 20 in the study) demonstrated a significantly higher potency compared to this compound. Specifically, compound 20 showed a 150-fold increase in potency in spontaneously hypertensive rats when compared to this compound, which is described as the de-3-pyridyl analogue of compound 20. [R4] The tert-butyl analogue of compound 20 (referred to as compound 19) also exhibited enhanced potency. [R4] The observed hypotensive activity of these compounds, including this compound, appears to be due to direct vascular relaxation. [R4] In these studies, this compound was administered to both normotensive and hypertensive rats via gavage in a 2% starch suspension. [R22]
The comparative potency data highlights the importance of structural modifications within the cyanoguanidine class for optimizing pharmacological effects in vivo.
Table 1: Comparative Potency in Spontaneously Hypertensive Rats
| Compound | Relative Potency (vs. This compound) in SHR | Observed Activity Mechanism |
| This compound | 1x | Direct vascular relaxation |
| N-tert-pentyl-N'-3 pyridyl-N"-cyanoguanidine | 150x | Direct vascular relaxation |
| N-tert-butyl analogue of compound 20 | Enhanced (specific fold not stated) | Direct vascular relaxation |
Clinical Study Designs (e.g., Randomized Controlled Trials, Comparative Efficacy Studies)
Clinical study designs are fundamental to evaluating the efficacy and mechanisms of action of pharmaceutical compounds like this compound. Among these, Randomized Controlled Trials (RCTs) are considered a cornerstone for their ability to minimize bias through the random allocation of participants to different treatment groups gsu.educochrane.orgwikipedia.org. RCTs are designed to compare the effects of an experimental treatment against a control, which could be a placebo or an existing standard treatment cochrane.org.
Comparative Efficacy Studies represent a broad category of trials aimed at assessing how well an intervention performs against another. These studies can be designed to demonstrate:
Superiority: Proving that the investigational medicine is better than the control.
Equivalence: Showing that the endpoint measure of the investigational medicine is similar to the control.
Non-inferiority: Demonstrating that the investigational medicine is not worse than a standard treatment eupati.eu.
For a compound like this compound, which has been noted for its potency in animal models, specifically a 150-fold increase in potency observed with an analogue in spontaneously hypertensive rats, compared to this compound itself, these clinical study designs would be essential to translate preclinical findings into human applications researchgate.net. Such trials would typically involve concurrent enrollment and follow-up of treatment and control groups, with treatment assignment determined by a random process gsu.edu.
Ethical Considerations in Clinical Research
Ethical considerations are paramount throughout the entire lifecycle of clinical research, from design to reporting. Adherence to ethical principles ensures the protection of study participants and the integrity of the research findings nih.govahajournals.org. Key ethical imperatives in clinical research include:
Informed Consent: Ensuring that participants fully understand the nature of the study, its potential risks and benefits, and voluntarily agree to participate nih.govahajournals.org.
Scientific Validity: The research must be designed to yield valid and reliable results, as poorly designed studies are inherently unethical due to the imposition of burdens on participants without the prospect of generating useful knowledge nih.gov.
Benefit-Risk Ratio: The potential benefits to participants or society must outweigh the foreseeable risks nih.gov.
Respect for Participants: Upholding the dignity, privacy, and well-being of individuals throughout the study nih.gov.
Results Publication: Ethical obligations include the dissemination of research findings, regardless of outcome, to contribute to scientific knowledge and prevent duplication of research nih.gov.
Institutional Review Boards (IRBs) or ethics committees play a critical role in reviewing and approving clinical study protocols, ensuring that these ethical guidelines are met before research commences ahajournals.org.
Data Analysis and Interpretation in Clinical Trials
Statistical Analysis Plan: A pre-specified plan outlining the statistical models and methods to be used for testing the trial hypothesis psu.edu. This plan also addresses the handling of missing data and outliers psu.edueuropa.eu.
Data Types: Analysis methods vary depending on the type of data collected, including discrete data, continuous data, and time-to-event data pipaonline.org.
Statistical Significance vs. Clinical Significance: It is crucial to differentiate between a statistically significant result (the probability that an observed result occurred by chance) and a clinically significant one (the magnitude of benefit sufficient to change medical practice or public health policy) psu.edu. A statistically significant finding, especially in large trials, may not always hold clinical relevance psu.edu.
Hypothesis Testing and Confidence Intervals: These statistical tools are used to test hypotheses about treatment effects and quantify the uncertainty around estimated effects pipaonline.org.
Data Transformation: Sometimes, data transformation (e.g., square root, logarithm) is necessary to meet the assumptions underlying statistical models, and such transformations should be specified and justified in the protocol europa.eu.
Effective data analysis and interpretation provide the evidence base for understanding the impact of interventions like this compound in a clinical setting psu.edupipaonline.org.
Metabolic Pathway Research
Metabolic pathway research is integral to understanding how a chemical compound interacts with biological systems at a molecular level. Metabolomics, the comprehensive study of small-molecule metabolites within a biological system, plays a key role in identifying and quantifying these molecules to reflect changes in biochemical and functional processes ju.edu.jocreative-proteomics.commdpi.com. By examining the metabolome, researchers can elucidate the metabolic consequences of drug exposure and identify specific pathways that are affected or modulated mdpi.comcreative-proteomics.com.
Investigation of Metabolic Pathways and their Modulation
Investigating metabolic pathways involves a series of sophisticated techniques to map out the biochemical transformations within a cell or organism. These methodologies include:
Identification of Intermediates: Observing the accumulation of specific intermediates when a pathway is inhibited can reveal steps within that pathway funaab.edu.ng.
Addition of Possible Intermediates: Supplying potential intermediates and observing their conversion to the final product helps confirm their role in the pathway funaab.edu.ng.
Radioactively Labeled Substrates: Using radioactively labeled substrates or intermediates allows researchers to trace the distribution of the label through the pathway, providing insights into the flow of carbon and other elements funaab.edu.ngwellcomeopenresearch.org.
Enzyme Separation and Characterization: Isolating and studying the enzymes involved in each reaction step helps elucidate the precise chemistry of the pathway funaab.edu.ng.
Understanding how a compound like this compound modulates these pathways can reveal its mechanism of action and potential therapeutic targets. For instance, metabolic pathway analysis can identify disruptions in various biochemical processes, such as amino acid biosynthesis, energy generation, and purine (B94841) metabolism, in response to external factors or interventions ju.edu.jomdpi.com.
Targeted Proteomics and Metabolomics Approaches
Targeted proteomics and metabolomics represent focused strategies within the broader "omics" landscape, designed for precise quantification and validation of specific molecules.
Targeted Metabolomics Approaches: This approach focuses on the quantitative analysis of a predefined set of metabolites creative-proteomics.commdpi.com. It involves:
Standardized Chemical Compounds: Utilizing known chemical standards for the target metabolites to ensure accurate quantification creative-proteomics.com.
Method Optimization: Each target compound undergoes optimization for high sensitivity and specificity, often achieved through techniques like triple quadrupole mass spectrometry coupled with liquid or gas chromatography (LC-MS/MS or GC-MS) creative-proteomics.comresearchgate.net.
Absolute Quantification: Comparing chromatographic peaks of samples with standard curves generated from standardized compounds allows for precise and absolute quantification of individual metabolites creative-proteomics.com.
Targeted metabolomics is particularly valuable for in-depth investigations of specific metabolic pathways and their implications in cellular processes, allowing researchers to uncover variations related to protein modifications or other biological events creative-proteomics.com.
Targeted Proteomics Approaches: In contrast to untargeted proteomics, which is often used for discovery, targeted proteomics is employed for the validation, implementation, and highly sensitive detection of specific proteins of interest mdpi.comwaters.com. Key aspects include:
High Sensitivity and Throughput: These methods are designed to provide robust and precise quantification of endogenous proteins, lipids, and metabolic biomarkers waters.com.
LC-MS/MS Solutions: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems are commonly used to facilitate the translation of biomarker discoveries into practical, quantitative assays waters.com.
Both targeted proteomics and metabolomics approaches are crucial for moving from broad biomarker discovery to the precise verification and quantification of specific molecular changes, offering a deeper understanding of a compound's biological effects and potential therapeutic applications waters.com.
Toxicity and Adverse Effects Research
Observed Side Effects in Clinical Studies
Clinical investigations into Guancydine have identified a range of adverse effects. In a study involving nine patients with arterial hypertension, this compound administration was associated with several side effects. These included gastrointestinal disturbances such as nausea, vomiting, and constipation. Neurological and mental effects were also observed, manifesting as somnolence, restlessness, and mental confusion. Other reported adverse effects included asthenia (weakness), urine retention, and a substantial gain in body weight. pnnl.govnih.gov
While this compound effectively reduced mean arterial blood pressure in all patients in this study, it only normalized blood pressure in two individuals, and no changes were noted in cardiac output, glomerular filtration rate, or renal plasma flow. pnnl.gov A decrease in urinary sodium excretion was also observed, suggesting a potential activation of the renin-angiotensin-aldosterone system. pnnl.gov
In terms of acute toxicity, studies in mice have established the following lethal dose 50% (LD50) values for this compound:
| Route of Administration | LD50 (Mice) | Confidence Limits (95%) |
| Oral (p.o.) | 1400 mg/kg | 1050-1865 mg/kg |
| Intraperitoneal (i.p.) | 322 mg/kg | 298-348 mg/kg |
Mechanisms of Toxicity and Potential Mitigation Strategies
The mechanisms underlying the toxicity of this compound, as a guanidine (B92328) derivative, can be understood in part by examining the broader toxicological properties of guanidine and other guanidine-based compounds. Guanidine itself is recognized as a strong organic base and can act as a significant irritant to the eyes, skin, and lungs. medscape.com It also exhibits desiccant effects, meaning it can be very drying to human tissue, and in solution, its pH may approach corrosivity (B1173158) depending on concentration. medscape.com
While this compound's specific mechanism of toxicity is not extensively detailed in the provided literature, the general pharmacological actions of guanidine (used therapeutically for conditions like Eaton-Lambert myasthenic syndrome) offer insights into potential pathways. Guanidine is known to enhance the release of acetylcholine (B1216132) following a nerve impulse and to slow the rates of depolarization and repolarization of muscle cell membranes. While these are desired therapeutic effects in specific conditions, such actions on the neuromuscular system could be harmful in normal individuals, potentially affecting cardiac muscle.
Furthermore, severe systemic toxicities observed with guanidine hydrochloride, another guanidine-based compound, include severe gastrointestinal symptoms (nausea, vomiting, diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities such such as anemia and leucopenia. Fatal cases of bone-marrow suppression have been reported with high doses of guanidine. Severe guanidine intoxication can also lead to nervous hyperirritability, fibrillary tremors, convulsive muscle contractions, salivation, hypoglycemia, and circulatory disturbances. Given this compound's structural similarity, it is plausible that it may share some of these toxicological characteristics or mechanisms.
Mitigation strategies for the observed toxicities of guanidine-based compounds generally involve careful monitoring of patients for adverse effects, particularly those affecting the gastrointestinal, neurological, renal, hepatic, and hematological systems. For irritant effects, minimizing direct exposure to the compound is crucial.
Future Research Perspectives and Therapeutic Potential
Exploration of Novel Therapeutic Applications beyond Hypertension
While Guancydine has been recognized for its hypotensive effects, future research aims to uncover its potential in other therapeutic domains. Early studies on this compound indicated that its hypotensive effect is associated with a decrease in platelet adhesiveness and an activation of fibrinolysis. This suggests a potential role in the prophylaxis of complications of arterial hypertension, such as atherosclerosis and thrombosis. The observed increase in venous blood oxygenation after this compound administration could be attributed to the opening of arterio-venous shunts or a reduction in tissue oxygen extraction, hinting at broader cardiovascular or metabolic applications. nih.gov The complex action of this compound, beyond simple blood pressure reduction, warrants further investigation into its effects on coagulation, microcirculation, and cellular oxygen utilization, which could open avenues for treating conditions where these physiological processes are compromised.
Personalized Medicine Approaches in this compound Therapy
Personalized medicine, also known as precision medicine, aims to tailor medical treatment to the individual characteristics of each patient, taking into account their genetic makeup, physiological conditions, and environmental factors. nih.govohcare.comwikipedia.org In the context of this compound therapy, this approach could involve identifying specific biomarkers or genetic predispositions that predict a patient's response to the drug, thereby optimizing treatment outcomes and reducing variability in efficacy. Pharmacogenomics, which examines how a person's genes affect their response to drugs, could play a crucial role in determining the most effective dose or identifying patients who are more likely to benefit from this compound, or conversely, those who might experience adverse reactions. nih.govohcare.com While specific research on personalized this compound therapy is not extensively documented, the general principles of personalized medicine, such as genetic testing and 'omics' data analysis, could be applied to optimize its use in the future. nih.govwikipedia.orgcuretoday.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Guanidine-Based Compounds
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into drug discovery to accelerate the identification and optimization of novel compounds. nih.govresearchgate.net For guanidine-based compounds, AI/ML can be leveraged across several stages of drug development:
Virtual Screening and Lead Identification : AI algorithms can rapidly screen vast chemical libraries to identify potential guanidine-based compounds with desired pharmacological properties, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov
Structure-Activity Relationship (SAR) Prediction : ML models can predict the biological activity of new guanidine (B92328) derivatives based on their chemical structure, enabling researchers to design compounds with improved efficacy and reduced off-target effects. nih.govresearchgate.net
De Novo Design : Generative AI models can design entirely new guanidine-based molecular structures with specific therapeutic profiles, potentially leading to the discovery of compounds with novel mechanisms of action. nih.govresearchgate.net This includes the design of multi-target compounds that interact with several therapeutic targets simultaneously. nih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Prediction : AI can predict how guanidine-based compounds will be absorbed, distributed, metabolized, and excreted in the body, as well as their therapeutic effects and potential toxicities, aiding in the selection of optimal drug candidates. nih.gov
The application of AI/ML in the drug discovery pipeline for guanidine-based compounds holds immense promise for accelerating the development of more effective and safer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
